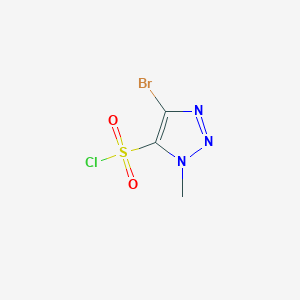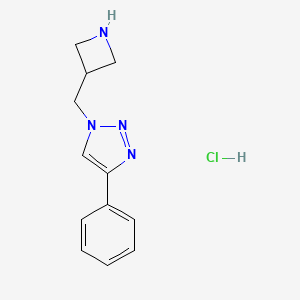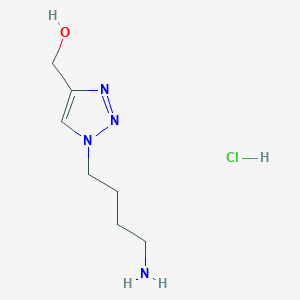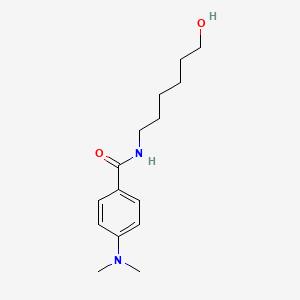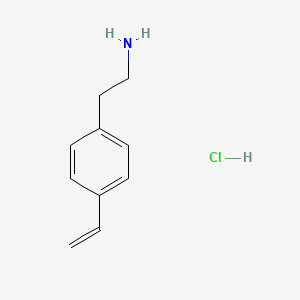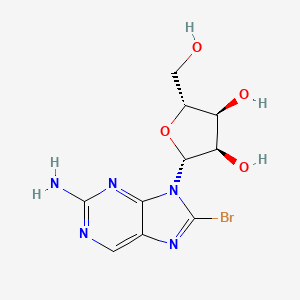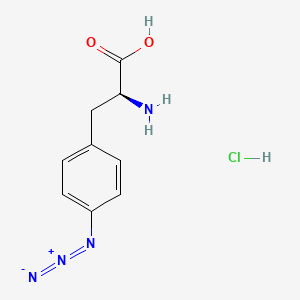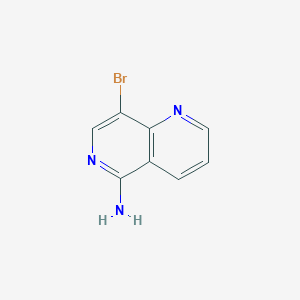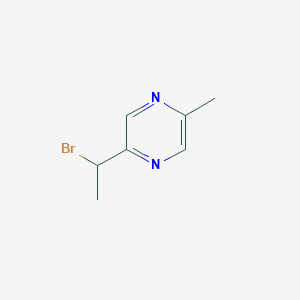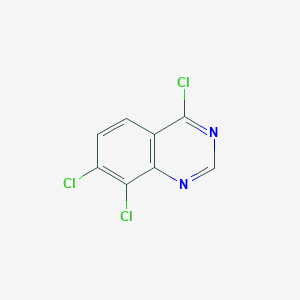![molecular formula C13H23N3O3 B1382144 tert-butyl N-{3-hydroxy-2-[(1-methyl-1H-pyrazol-5-yl)methyl]propyl}carbamate CAS No. 1803607-33-1](/img/structure/B1382144.png)
tert-butyl N-{3-hydroxy-2-[(1-methyl-1H-pyrazol-5-yl)methyl]propyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “tert-butyl N-{3-hydroxy-2-[(1-methyl-1H-pyrazol-5-yl)methyl]propyl}carbamate”, similar compounds have been synthesized using one-pot two-step synthesis methods. For instance, a related compound, “3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine”, was synthesized by a solvent-free condensation/reduction reaction sequence .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “TERT-BUTYL N-(1-HYDROXY-3-METHYLBUTAN-2-YL)CARBAMATE”, include a density of 1.0±0.1 g/cm3, boiling point of 303.1±25.0 °C at 760 mmHg, and a molar refractivity of 55.2±0.3 cm3 .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques
A study by Kralj et al. (2011) describes the synthesis of 1'-substituted tert-butyl 2-(5-hydroxy-1H-pyrazol-3-yl)ethylcarbamates, showcasing methods that could potentially apply to the synthesis of the compound of interest. The work highlights acidolytic deprotection techniques and acylation reactions as key steps in obtaining pyrazole derivatives with specific functional groups Kralj et al., 2011.
Structural Characterization
Research on hydrogen-bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides by López et al. (2010) examines the molecular interactions that stabilize these compounds. Such insights into hydrogen bonding and molecular geometry may be relevant for understanding the behavior of the target compound in various environments López et al., 2010.
Potential Applications
Intermediates in Drug Synthesis
Zhang et al. (2022) discuss tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate as an intermediate in the synthesis of target mTOR targeted PROTAC molecule PRO1, demonstrating the role of pyrazole derivatives in the development of therapeutic agents Zhang et al., 2022.
Material Science and Molecular Engineering
Studies like those conducted by Das et al. (2016) on carbamate derivatives highlight the structural diversity and adaptability of carbamate groups in forming three-dimensional architectures through hydrogen bonding. This suggests potential applications in material science, where specific molecular geometries are desired for novel materials Das et al., 2016.
Properties
IUPAC Name |
tert-butyl N-[2-(hydroxymethyl)-3-(2-methylpyrazol-3-yl)propyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O3/c1-13(2,3)19-12(18)14-8-10(9-17)7-11-5-6-15-16(11)4/h5-6,10,17H,7-9H2,1-4H3,(H,14,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCIDXZZLYTWGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=NN1C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
